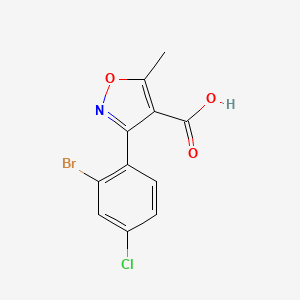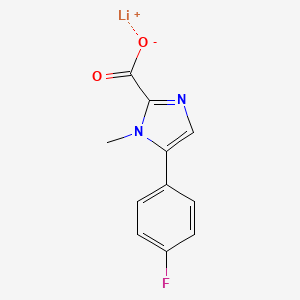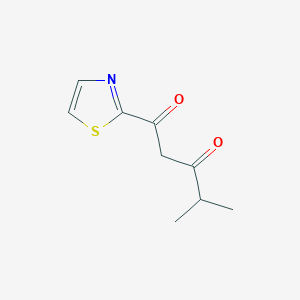
3-(2-Bromo-4-chlorophenyl)-5-methylisoxazole-4-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(2-Bromo-4-chlorophenyl)-5-methylisoxazole-4-carboxylic acid is an organic compound that features a bromine and chlorine-substituted phenyl ring attached to an isoxazole ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Bromo-4-chlorophenyl)-5-methylisoxazole-4-carboxylic acid typically involves multiple steps. One common method includes the bromination of 2-bromo-4-chlorophenol, followed by the formation of the isoxazole ring through cyclization reactions. The reaction conditions often involve the use of reagents such as bromine, pyridine, and acetonitrile .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Industrial methods also focus on cost-effectiveness and safety, ensuring that the production process is scalable and environmentally friendly.
化学反应分析
Types of Reactions
3-(2-Bromo-4-chlorophenyl)-5-methylisoxazole-4-carboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms on the phenyl ring can be substituted with other functional groups.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, altering its chemical structure and properties.
Common Reagents and Conditions
Common reagents used in these reactions include bromine, pyridine, acetonitrile, and various oxidizing and reducing agents. The reaction conditions, such as temperature and solvent choice, play a crucial role in determining the reaction outcome .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield derivatives with different functional groups, while oxidation and reduction reactions can lead to changes in the oxidation state of the compound.
科学研究应用
3-(2-Bromo-4-chlorophenyl)-5-methylisoxazole-4-carboxylic acid has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s unique structure makes it a valuable tool in studying biological processes and interactions.
Industry: Used in the production of pharmaceuticals, pesticides, and other chemicals.
作用机制
The mechanism of action of 3-(2-Bromo-4-chlorophenyl)-5-methylisoxazole-4-carboxylic acid involves its interaction with specific molecular targets. The bromine and chlorine atoms on the phenyl ring can participate in various chemical interactions, influencing the compound’s reactivity and biological activity. The isoxazole ring also plays a role in the compound’s overall mechanism of action, contributing to its stability and reactivity .
相似化合物的比较
Similar Compounds
2-Bromo-4-chlorophenol: Shares the bromine and chlorine-substituted phenyl ring but lacks the isoxazole ring.
5-Bromo-2-furoic acid: Contains a bromine-substituted furan ring instead of the isoxazole ring.
Uniqueness
3-(2-Bromo-4-chlorophenyl)-5-methylisoxazole-4-carboxylic acid is unique due to the presence of both the bromine and chlorine atoms on the phenyl ring and the isoxazole ring.
属性
分子式 |
C11H7BrClNO3 |
|---|---|
分子量 |
316.53 g/mol |
IUPAC 名称 |
3-(2-bromo-4-chlorophenyl)-5-methyl-1,2-oxazole-4-carboxylic acid |
InChI |
InChI=1S/C11H7BrClNO3/c1-5-9(11(15)16)10(14-17-5)7-3-2-6(13)4-8(7)12/h2-4H,1H3,(H,15,16) |
InChI 键 |
OGYIDEVNIGDLDW-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C(=NO1)C2=C(C=C(C=C2)Cl)Br)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-[4-Fluoro-2-(trifluoromethyl)phenyl]propanal](/img/structure/B13475358.png)

![N-[2-(benzyloxy)ethyl]guanidine hydrochloride](/img/structure/B13475376.png)



![1-[2-(Aminomethyl)phenyl]ethan-1-ol hydrochloride](/img/structure/B13475386.png)







